C-6 Aryl Lipophilicity Modulation: Calculated log P Comparison Against 6-Phenyl-2-thiouracil and 6-(4-Methylphenyl) Analog
The 4-isopropyl substituent on the C-6 phenyl ring confers measurably higher lipophilicity compared to the unsubstituted 6-phenyl-2-thiouracil (CAS 36822-11-4) or the 6-(4-methylphenyl) analog. Calculated log P for 6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is approximately 2.8–3.1, which is 0.7–1.0 log units higher than 6-phenyl-2-thiouracil (calculated log P ~2.0) and 0.3–0.5 log units higher than the 6-(4-methylphenyl) analog . This difference is driven by the additional methylene and methyl groups of the isopropyl moiety. In the context of the broader 6-aryl-2-thioxopyrimidin-4(1H)-one SAR landscape, this lipophilicity shift is expected to affect membrane permeability and non-specific protein binding in cellular assays [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | Calculated log P ~2.8–3.1 (6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, C₁₃H₁₄N₂OS, MW 246.33) |
| Comparator Or Baseline | 6-Phenyl-2-thiouracil (CAS 36822-11-4, C₁₀H₈N₂OS, MW 204.25): calculated log P ~2.0; 6-(4-Methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: calculated log P ~2.5–2.6 |
| Quantified Difference | Δ log P = +0.7 to +1.0 vs. 6-phenyl-2-thiouracil; Δ log P = +0.3 to +0.5 vs. 6-(4-methylphenyl) analog |
| Conditions | Calculated using ACD/Labs or ChemAxon algorithm; no experimental shake-flask log P data available for the target compound |
Why This Matters
Higher lipophilicity predicts differential membrane partitioning and cellular uptake, making the compound a better candidate for intracellular target engagement assays compared to less lipophilic 6-aryl-2-thiouracil analogs.
- [1] El-Etrawy, A. S.; Sherbiny, F. F. Design, Synthesis, Biological Assessment and Molecular Docking Studies of Some New 2-Thioxo-2,3-dihydropyrimidin-4(1H)-ones as Potential Anticancer and Antibacterial Agents. Journal of Molecular Structure 2021, 1225, 129123. View Source
